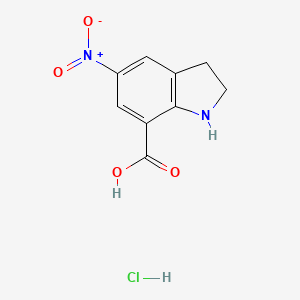
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Méthodes De Préparation
The synthesis of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroindole derivatives, while reduction can yield aminoindole derivatives .
Applications De Recherche Scientifique
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride can be compared with other indole derivatives such as:
5-nitroindole: Similar in structure but lacks the carboxylic acid and hydrochloride groups.
2,3-dihydro-1H-indole: Lacks the nitro and carboxylic acid groups.
Indole-3-carboxylic acid: Contains a carboxylic acid group but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C9H9ClN2O4 |
|---|---|
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7;/h3-4,10H,1-2H2,(H,12,13);1H |
Clé InChI |
MBWNXIDMYXPZDX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















